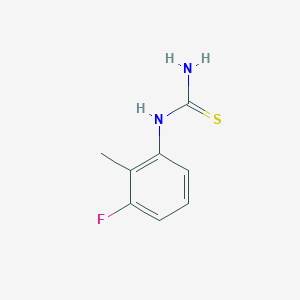![molecular formula C8H8BrNO2 B6252314 N-[(3-bromo-4-methoxyphenyl)methylidene]hydroxylamine CAS No. 861299-00-5](/img/no-structure.png)
N-[(3-bromo-4-methoxyphenyl)methylidene]hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3-bromo-4-methoxyphenyl)methylidene]hydroxylamine, also known as N-hydroxy-3-bromo-4-methoxybenzylideneamine, is an organic compound belonging to the hydroxylamine family. It is a colorless solid with a melting point of 92-94°C. This compound is used in a variety of scientific research applications, including synthesis of organic compounds, biochemical and physiological studies, and as a reagent in chemical reactions.
Applications De Recherche Scientifique
N-[(3-bromo-4-methoxyphenyl)methylidene]hydroxylamine is used in a variety of scientific research applications. It is used as a reagent in the synthesis of organic compounds, such as amines, alcohols, and amides. It is also used in biochemical and physiological studies, as it is known to interact with certain enzymes and proteins. Additionally, it is used in the synthesis of pharmaceuticals, such as antifungal agents and anti-inflammatory drugs.
Mécanisme D'action
N-[(3-bromo-4-methoxyphenyl)methylidene]hydroxylamine is known to interact with certain enzymes and proteins. It acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Inhibition of COX-2 is thought to be responsible for the anti-inflammatory and analgesic effects of N-[(3-bromo-4-methoxyphenyl)methylidene]hydroxylamine.
Biochemical and Physiological Effects
N-[(3-bromo-4-methoxyphenyl)methylidene]hydroxylamine has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Inhibition of COX-2 is thought to be responsible for the anti-inflammatory and analgesic effects of N-[(3-bromo-4-methoxyphenyl)methylidene]hydroxylamine. Additionally, it has been found to have anti-tumor and anti-bacterial effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(3-bromo-4-methoxyphenyl)methylidene]hydroxylamine has a number of advantages and limitations when used in laboratory experiments. One advantage is that it is relatively stable and can be stored for long periods of time without significant degradation. Additionally, it is relatively inexpensive and can be easily synthesized. A limitation is that it is not very soluble in water and must be dissolved in organic solvents for use in experiments.
Orientations Futures
There are a number of potential future directions for the use of N-[(3-bromo-4-methoxyphenyl)methylidene]hydroxylamine. One potential application is in the development of new drugs for the treatment of inflammation and pain. Additionally, it could be used in the development of new anti-tumor and anti-bacterial drugs. Furthermore, it could be used in the synthesis of new organic compounds, such as amines, alcohols, and amides. Finally, it could be used in the development of new catalysts for chemical reactions.
Méthodes De Synthèse
N-[(3-bromo-4-methoxyphenyl)methylidene]hydroxylamine can be synthesized through a two-step process. The first step involves the reaction of 3-bromo-4-methoxyphenylmethanamine with hydroxylamine hydrochloride in aqueous solution. This reaction produces N-[(3-bromo-4-methoxyphenyl)methylidene]hydroxylaminebromo-4-methoxybenzylideneamine hydrochloride, which is then purified by recrystallization. The second step involves the conversion of the hydrochloride to the free base form by treatment with an alkali, such as sodium hydroxide.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[(3-bromo-4-methoxyphenyl)methylidene]hydroxylamine involves the reaction of 3-bromo-4-methoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base.", "Starting Materials": [ "3-bromo-4-methoxybenzaldehyde", "hydroxylamine hydrochloride", "base (such as sodium hydroxide or potassium carbonate)", "solvent (such as ethanol or methanol)" ], "Reaction": [ "Dissolve 3-bromo-4-methoxybenzaldehyde and hydroxylamine hydrochloride in a solvent.", "Add a base to the reaction mixture and stir at room temperature for several hours.", "Filter the resulting precipitate and wash with a solvent.", "Dry the product under vacuum to obtain N-[(3-bromo-4-methoxyphenyl)methylidene]hydroxylamine." ] } | |
Numéro CAS |
861299-00-5 |
Nom du produit |
N-[(3-bromo-4-methoxyphenyl)methylidene]hydroxylamine |
Formule moléculaire |
C8H8BrNO2 |
Poids moléculaire |
230.1 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



